Anti-Malarial Potency of Diacetylcercosporin Against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains
Diacetylcercosporin demonstrates in vitro antimalarial activity against both chloroquine-sensitive (D6 clone) and chloroquine-resistant (W2 clone) strains of Plasmodium falciparum. A direct comparison with the parent compound, cercosporin, under identical assay conditions reveals quantitative differences in potency. While both compounds are active, the IC50 values differ, underscoring the impact of acetylation on biological activity .
| Evidence Dimension | In vitro growth inhibition of P. falciparum |
|---|---|
| Target Compound Data | IC50 = 2.75 μM (D6 clone); IC50 = 1.94 μM (W2 clone) |
| Comparator Or Baseline | Cercosporin: IC50 = 1.35 μM (D6 clone); IC50 = 1.62 μM (W2 clone) |
| Quantified Difference | Diacetylcercosporin exhibits approximately 2-fold lower potency against the D6 strain and slightly lower potency against the W2 strain compared to cercosporin. |
| Conditions | In vitro susceptibility assay; 72-hour incubation; measured by SYBR Green I fluorescence or [3H]-hypoxanthine incorporation; values extracted from Kumarihamy et al., 2011. |
Why This Matters
This direct, quantitative comparison allows researchers to select the appropriate perylenequinone based on their required potency profile; Diacetylcercosporin may be preferred for studies investigating the impact of acetylation on antimalarial mechanisms or for applications where a distinct potency window is needed.
